molecular formula C20H13N3OS2 B2989065 2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(naphthalen-1-yl)ethanone CAS No. 315676-97-2

2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(naphthalen-1-yl)ethanone

Cat. No.: B2989065
CAS No.: 315676-97-2
M. Wt: 375.46
InChI Key: BPEOPEYHIDGWSX-UHFFFAOYSA-N
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Description

2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(naphthalen-1-yl)ethanone is a heterocyclic compound featuring a fused benzo-thiazolo-triazole core linked via a thioether group to a naphthalen-1-yl ethanone moiety.

Properties

IUPAC Name

1-naphthalen-1-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3OS2/c24-17(15-9-5-7-13-6-1-2-8-14(13)15)12-25-19-21-22-20-23(19)16-10-3-4-11-18(16)26-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEOPEYHIDGWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CSC3=NN=C4N3C5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(naphthalen-1-yl)ethanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anticonvulsant, and antimicrobial activities as well as its structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is C15H12N4SC_{15}H_{12}N_4S, with a molecular weight of 284.35 g/mol. The structural features include a benzo[4,5]thiazolo moiety and a naphthalene ring, which are significant for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole exhibit promising anticancer properties. For instance:

  • In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The IC50 values for these activities were reported to be less than 10 µM in various derivatives .
  • A specific derivative demonstrated a potent selective cytotoxic effect against cancer cells with minimal toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies .

Anticonvulsant Activity

The anticonvulsant potential of compounds related to benzo[4,5]thiazolo[2,3-c][1,2,4]triazole has been evaluated using models such as the picrotoxin-induced seizure model:

  • Compounds in this class displayed significant protective effects against seizures. For example, one study reported an ED50 of 18.4 mg/kg for a closely related compound .
  • The presence of specific substituents on the thiazole ring was found to enhance anticonvulsant activity significantly. Structure-activity relationship studies indicated that electron-donating groups at particular positions increased efficacy .

Antimicrobial Activity

Some derivatives of the compound have been tested for antimicrobial properties:

  • Certain compounds exhibited moderate to strong antifungal activity against various strains of fungi. For instance, a related compound showed effectiveness comparable to commercial antifungals .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of these compounds:

Substituent Position Effect on Activity
Methyl4Increases anticancer activity
Chlorine3Enhances anticonvulsant efficacy
Hydroxyl2Imparts significant antimicrobial properties

The introduction of specific functional groups has been shown to modulate the biological activities effectively. For example, compounds with hydroxyl or halogen substituents often exhibited enhanced potency against targeted biological pathways .

Case Studies

Several case studies illustrate the compound's potential:

  • Anticancer Study : A derivative was tested against breast cancer cell lines and showed an IC50 value of 5 µM, indicating significant cytotoxicity compared to doxorubicin .
  • Anticonvulsant Evaluation : In a study involving rat models, the compound provided substantial protection against induced seizures with a favorable safety profile .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The target compound benefits from a high-yield (72–90%) two-step synthesis via C-H bond functionalization of disulfide intermediates, outperforming traditional SNAr or condensation methods (e.g., 65–83% yields) .

Physicochemical Properties

Table 2: Physicochemical Parameters

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Predicted pKa LogP (Calculated)
2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(naphthalen-1-yl)ethanone C₂₀H₁₄N₄OS₂ 390.47 129–130 0.82 ± 0.40 4.1
2-(Benzo[4,5]thiazolo[...]4-methylpiperidin-1-yl)ethanone C₁₆H₁₈N₄OS₂ 346.47 116–118 1.2 ± 0.30 3.5
4-[...]benzoic acid C₁₇H₁₂N₄O₃S₂ 392.43 176–178 2.1 ± 0.50 2.8
GW 610 C₁₅H₁₁FNO₂S 304.32 140–142 3.5 ± 0.20 3.9

Key Observations :

  • Lipophilicity : The naphthalene-containing compound exhibits higher LogP (4.1) than analogs with polar substituents (e.g., carboxylic acid: LogP 2.8), suggesting superior membrane permeability .
  • Thermal Stability : Higher melting points (129–130°C vs. 116–118°C) correlate with increased molecular rigidity from the fused naphthalene system .

Table 3: Antimicrobial and Anticancer Activity

Compound Name MIC (μg/mL) B. subtilis MIC (μg/mL) E. coli IC₅₀ (μM) HCT-116* Reference
2-(Benzo[4,5]thiazolo[...]naphthalen-1-yl)ethanone 8.2 ± 0.3 16.5 ± 1.1 12.4 ± 0.8
3-(2-Benzo[...]phenyl)-2-(4-nitrophenyl)thiazolidin-4-one (6d) 12.5 ± 0.6 25.0 ± 1.5 18.9 ± 1.2
GW 610 N/A N/A 1.5 ± 0.2

Key Observations :

  • Antimicrobial Potency : The naphthalene derivative demonstrates superior activity against B. subtilis (MIC 8.2 μg/mL) compared to nitro-substituted analogs (MIC 12.5 μg/mL), likely due to enhanced hydrophobic interactions with bacterial membranes .
  • Anticancer Selectivity : While GW 610 exhibits lower IC₅₀ (1.5 μM) against colon cancer cells, the target compound shows broader-spectrum activity, balancing potency (IC₅₀ 12.4 μM) with reduced cytotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(naphthalen-1-yl)ethanone?

  • Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition reactions, analogous to isoxazoline derivatives. For example, reacting nitrone intermediates (e.g., N-naphthylidene-N-benzylnitrone) with acetylene derivatives (e.g., dibenzoylacetylene) in acetonitrile at room temperature for 4 hours, followed by purification via column chromatography using silica gel and solvent systems like EtOAc/hexane (1:5) .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) for definitive structural confirmation. Parameters such as space group (e.g., monoclinic P21/n), unit cell dimensions (e.g., a = 14.4105 Å, b = 10.9408 Å), and intermolecular interactions (e.g., C–H⋯O hydrogen bonds, C–H⋯π interactions) should be analyzed. SCXRD data-to-parameter ratios >17:1 and R factors <0.054 ensure reliability .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Analyze chemical shifts for thiazole, triazole, and naphthalene protons.
  • FT-IR : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and thioether (C–S) vibrations at 600–700 cm⁻¹.
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF (expected Mr ~495–500 g/mol based on analogs) .

Advanced Research Questions

Q. How do intermolecular interactions influence the compound’s crystallographic packing and stability?

  • Methodology : Analyze hydrogen bonding (e.g., C5–H5⋯O1, D⋯A = 3.392 Å) and C–H⋯π interactions (H⋯π distance = 2.63 Å) using SCXRD. These interactions form centrosymmetric dimers and supramolecular chains, which stabilize the lattice. Computational tools like Mercury or CrystalExplorer can model these networks .

Q. What strategies can optimize the compound’s biological activity, particularly antimicrobial or anticancer potential?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify substituents on the benzothiazole or naphthalene moieties. For example, introducing electron-withdrawing groups (e.g., –Cl, –NO2) may enhance cytotoxicity .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., EGFR kinase).

Q. How can computational chemistry predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodology : Perform DFT calculations (Gaussian 09) to map frontier molecular orbitals (HOMO-LUMO gaps). For example, the electron-rich thiazolo-triazole moiety may act as a nucleophile in reactions with alkyl halides or acylating agents .

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